molecular formula C24H26FN3O3S B2465716 2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 946270-47-9

2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2465716
CAS No.: 946270-47-9
M. Wt: 455.55
InChI Key: GYLDMXFHZUSIGI-UHFFFAOYSA-N
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Description

2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a quinazoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated quinazoline intermediate with 3-fluorobenzylthiol.

    Oxolan-2-yl Methylation: The oxolan-2-yl group can be introduced via alkylation reactions using oxirane derivatives.

    Final Coupling: The final step involves coupling the intermediate with isopropylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: It can be used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a tool for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to various biological targets, potentially inhibiting their activity. The fluorophenyl and oxolan-2-yl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3-(phenylmethyl)-3,4-dihydroquinazoline-7-carboxamide: Lacks the fluorophenyl and oxolan-2-yl groups.

    2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group.

    2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-(methyl)-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide: Lacks the oxolan-2-yl group.

Uniqueness

The presence of both the fluorophenyl and oxolan-2-yl groups in 2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide enhances its chemical and biological properties, making it a unique compound with potential advantages in terms of binding affinity, specificity, and pharmacokinetic properties.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3S/c1-15(2)26-22(29)17-8-9-20-21(12-17)27-24(32-14-16-5-3-6-18(25)11-16)28(23(20)30)13-19-7-4-10-31-19/h3,5-6,8-9,11-12,15,19H,4,7,10,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLDMXFHZUSIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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